2,3,4,5,6-Pentafluorophenyl 5-bromo-2-thiophenesulfonate
Description
Chemical Formula: C₁₀H₂BrF₅O₃S₂
Molecular Weight: 409.15 g/mol
CAS Number: 148256-63-7
Key Features:
- A sulfonate ester derivative featuring a 5-bromo-2-thiophenesulfonyl group linked to a 2,3,4,5,6-pentafluorophenyl moiety.
- The bromine atom on the thiophene ring enhances electrophilic substitution reactivity, while the pentafluorophenyl group contributes to electron-withdrawing effects and thermal stability .
- Applications include use as a reactive intermediate in organic synthesis, particularly in cross-coupling reactions and materials science due to its halogenated and fluorinated components.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 5-bromothiophene-2-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2BrF5O3S2/c11-3-1-2-4(20-3)21(17,18)19-10-8(15)6(13)5(12)7(14)9(10)16/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARONUGGUBQPRMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2BrF5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,3,4,5,6-Pentafluorophenyl 5-bromo-2-thiophenesulfonate typically involves the reaction of 5-bromo-2-thiophenesulfonyl chloride with 2,3,4,5,6-pentafluorophenol in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
2,3,4,5,6-Pentafluorophenyl 5-bromo-2-thiophenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under mild conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex aromatic systems.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3,4,5,6-Pentafluorophenyl 5-bromo-2-thiophenesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 5-bromo-2-thiophenesulfonate involves its ability to act as an electrophile in various chemical reactions . The presence of electron-withdrawing fluorine atoms and the sulfonate group makes the compound highly reactive towards nucleophiles . This reactivity is exploited in synthetic chemistry to form new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Comparative Insights
Electronic and Steric Effects
- Bromine vs. Silicon Substituents : The bromine atom in the target compound increases electrophilicity compared to the triethoxysilyl group in 2,5-Bis(triethoxysilyl)thiophene, which is bulkier and enhances hydrophobicity for material applications .
- Sulfonate Ester vs. Sulfonamide : The sulfonate ester group (target compound) is more reactive in nucleophilic substitutions than sulfonamides (e.g., Batabulin or 5-bromo-2-thiophenesulfonamide), which are stabilized by resonance .
Fluorination Patterns
- All compounds except 2,5-Bis(triethoxysilyl)thiophene incorporate fluorine atoms. The pentafluorophenyl group in the target compound and 2-Bromo-5-(pentafluorophenyl)thiophene enhances thermal stability and electron-deficient character, making them suitable for catalysis or charge-transfer materials .
Limitations in Available Data
- Physical properties (e.g., melting/boiling points) are unavailable for most compounds in the provided evidence, limiting a full physicochemical comparison.
Q & A
Basic: What are the optimal synthetic routes for preparing 2,3,4,5,6-pentafluorophenyl 5-bromo-2-thiophenesulfonate?
The synthesis involves coupling 5-bromo-2-thiophenesulfonyl chloride with pentafluorophenol under mild basic conditions. Key steps include:
- Sulfonylation : React 5-bromo-2-thiophenesulfonyl chloride with pentafluorophenol in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base at 0–5°C to suppress side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane/EtOAc) .
- Characterization : Confirm structure using , , and NMR. The sulfonate ester’s NMR typically shows five distinct peaks for the pentafluorophenyl group (δ: -152 to -165 ppm). Mass spectrometry (ESI-MS) should confirm the molecular ion [M+H] at m/z ~428 .
Basic: How should researchers safely handle and store this compound given its reactive substituents?
- Hazards : The bromothiophene and sulfonate groups may cause skin/eye irritation. Fluorinated aryl groups can generate toxic HF upon decomposition.
- Handling : Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. Avoid contact with strong bases or reducing agents.
- Storage : Store at 2–8°C in airtight, amber glass vials under inert gas (argon) to prevent hydrolysis. Regularly check for discoloration or precipitates, which indicate degradation .
Advanced: What strategies resolve contradictions in spectroscopic data for fluorinated sulfonate esters?
Discrepancies in NMR or MS data often arise from:
- Rotamers : Restricted rotation around the sulfonate-thiophene bond can split NMR signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks at elevated temperatures.
- Isotopic Patterns : Bromine’s isotopic signature in MS (1:1 ratio) may overlap with other fragments. High-resolution MS (HRMS) or - HMBC can clarify connectivity .
- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to confirm assignments .
Advanced: How does the electron-withdrawing pentafluorophenyl group influence reactivity in cross-coupling reactions?
The pentafluorophenyl group enhances electrophilicity at the sulfonate ester, facilitating nucleophilic substitution. For example:
- Suzuki-Miyaura Coupling : Replace the bromine atom with aryl/heteroaryl boronic acids. Use Pd(PPh) (2 mol%) and KCO in THF/HO (3:1) at 80°C.
- Competitive Reactivity : The sulfonate group may hydrolyze under basic conditions. Control pH (<9) and reaction time (<12 hr) to prioritize cross-coupling over decomposition .
Advanced: What crystallographic challenges arise when determining the structure of this compound?
- Disorder : The pentafluorophenyl group often exhibits rotational disorder. Use SHELXL’s PART and SUMP commands to model partial occupancies .
- Twinned Data : Fluorine’s strong X-ray scattering can cause twinning. Test for twinning using PLATON ’s TWIN tool and refine with HKLF5 format in SHELXL .
- Deposition : Report CCDC deposition numbers and refine anisotropic displacement parameters (ADPs) for all non-H atoms .
Basic: How to validate purity and stability of the compound under varying experimental conditions?
- HPLC : Use a C18 column (MeCN/HO, 70:30) with UV detection at 254 nm. Purity >95% is acceptable for most applications.
- Stability Studies : Accelerate degradation by heating (40°C, 72 hr) or exposing to UV light. Monitor via HPLC and NMR for decomposition products (e.g., free pentafluorophenol) .
Advanced: What mechanistic insights guide its application in polymer/materials science?
The sulfonate ester acts as a latent sulfonic acid precursor. Key applications include:
- Post-Polymerization Modification : Incorporate into poly(aryl ether sulfone) backbones. Hydrolyze sulfonate groups to sulfonic acids for proton-exchange membranes.
- Surface Functionalization : Graft onto silica nanoparticles via thiol-ene “click” chemistry. Confirm grafting density using XPS (S 2p and F 1s peaks) .
Advanced: How to design SAR studies for drug discovery targeting sulfonate esters?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
